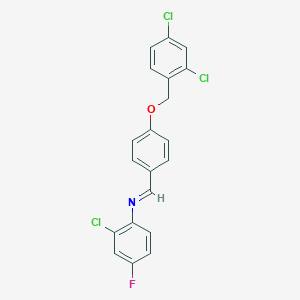
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds depending on the nucleophile used
科学的研究の応用
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of enzyme activity related to inflammation or microbial growth.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,4-dichlorobenzyl)-N-ethylethanamine hydrochloride
- 4-Chloro-N-(2,4-dichlorobenzyl)benzamide
- 2-Chloro-N-(4-chlorobenzyl)benzamide
Uniqueness
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
生物活性
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline, with the molecular formula C20H13Cl3FNO and a molecular weight of 408.68 g/mol, is a synthetic compound that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl3FNO |
| Molecular Weight | 408.68 g/mol |
| CAS Number | Not specified |
| Synonyms | N-(2-chloro-4-fluorophenyl)-N-((4-[(2,4-dichlorobenzyl)oxy]phenyl)methylene)amine |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms including:
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural features have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
A recent study reported that compounds with a common 3-phenylpropylamino moiety displayed mean IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .
Neuroprotective Effects
Research into neuroprotective properties has revealed that structurally related compounds may offer protective effects against neurodegenerative conditions. For example, a compound exhibiting similar halogen substitutions was found to enhance neuroprotection in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress .
Study on Antiproliferative Activity
A study conducted on a series of anilino derivatives demonstrated that modifications at the 7-position of the triazolopyrimidine nucleus led to enhanced antiproliferative activity. The results indicated that specific substitutions could significantly improve efficacy against cancer cell lines .
Neurochemical Profiling in Zebrafish Models
In another investigation focusing on neurochemical profiling, a structurally related compound was shown to alter levels of various neurosteroids and neurotransmitters in zebrafish models of epilepsy. This suggests potential therapeutic applications for compounds with similar structures in treating neurological disorders .
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCFULEWUNLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














